17(18)-EpETE

Description

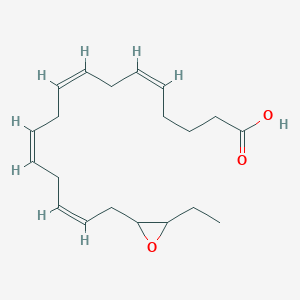

This compound, also known as 17, 18-eetetr, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. This compound can be biosynthesized from all-cis-5, 8, 11, 14, 17-icosapentaenoic acid.

Structure

2D Structure

3D Structure

Properties

CAS No. |

131339-23-6 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(5E,8E,11E,14E)-16-(3-ethyloxiran-2-yl)hexadeca-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3+,8-6+,11-9+,14-12+ |

InChI Key |

GPQVVJQEBXAKBJ-IXEYAUFLSA-N |

SMILES |

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |

Isomeric SMILES |

CCC1C(O1)C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O |

Canonical SMILES |

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |

physical_description |

Solid |

Synonyms |

17,18-EETeTr 17,18-EpETE 17,18-epoxy-5,8,11,14-eicosatetraenoic acid 17,18-epoxyeicosatetraenoic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Omega-3 Metabolite 17(18)-EpETE: A Technical Guide on its Core Biology and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(18)-epoxyeicosatetraenoic acid, or 17(18)-EpETE, is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, it plays a significant role in various physiological and pathophysiological processes, demonstrating potent anti-inflammatory, vasodilatory, and cardioprotective effects. This technical guide provides an in-depth overview of the biosynthesis, metabolism, signaling pathways, and experimental protocols related to this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Biosynthesis and Metabolism

This compound is synthesized from EPA through the action of cytochrome P450 (CYP) epoxygenases.[1] In humans, several CYP isoforms, including CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2J2, and CYP2E1, can catalyze this reaction, with a notable output of this compound.[1] The enzymatic reaction is stereoselective, with different CYP isoforms producing varying ratios of the 17(R),18(S)- and 17(S),18(R)-enantiomers.[2] For instance, CYP1A2 predominantly forms the 17(R),18(S)-enantiomer.[1]

The primary metabolic pathway for the inactivation of this compound is hydrolysis of the epoxide group by soluble epoxide hydrolase (sEH) to form the less biologically active 17,18-dihydroxyeicosatetraenoic acid (17,18-diHETE).[1][3] This rapid degradation presents a challenge in studying its effects in cell culture, often necessitating the use of sEH inhibitors.[3]

Furthermore, this compound can be further metabolized by other enzymes. For example, it can be converted to 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE), a metabolite that also exhibits potent anti-inflammatory properties.[4] Additionally, prostaglandin (B15479496) H synthase can metabolize this compound to form novel epoxyprostaglandins, such as 17(18)-epoxyprostaglandin E2.[5][6]

Biological Activities and Signaling Pathways

The biological effects of this compound are diverse and often depend on the specific stereoisomer. The two main enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, have distinct, and sometimes opposing, activities.[7][8]

Anti-inflammatory Effects

The 17(S),18(R)-enantiomer of this compound is primarily associated with anti-inflammatory actions.[7] It has been shown to ameliorate contact hypersensitivity by inhibiting neutrophil migration.[7][9] This effect is mediated through the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[7][9] Activation of GPR40 by 17(S),18(R)-EpETE leads to the inhibition of chemoattractant-induced Rac activation and subsequent pseudopod formation in neutrophils.[9][10] Some studies also suggest the involvement of peroxisome proliferator-activated receptor gamma (PPARγ) and the p38 mitogen-activated protein kinase (p38 MAPK) pathway in the anti-inflammatory effects of this compound in the lung.[11][12]

Cardiovascular Effects

In contrast, the 17(R),18(S)-enantiomer is a potent vasodilator.[7][8] It induces relaxation of vascular smooth muscle cells in arteries by stimulating calcium-activated potassium channels.[7][8] This enantiomer also exerts negative chronotropic effects on cardiomyocytes, protecting them against calcium overload, with an EC50 in the low nanomolar range.[2]

Nociception

Recent evidence suggests a role for this compound in pain modulation. It has been found to sensitize the transient receptor potential vanilloid 1 (TRPV1) and ankyrin 1 (TRPA1) ion channels in sensory neurons through a mechanism involving the prostacyclin receptor (IP) and protein kinase A (PKA).[13]

Quantitative Data

The following tables summarize the key quantitative data related to the biological activities of this compound.

| Biological Activity | Enantiomer | Parameter | Value | System/Assay | Reference |

| Cardiomyocyte Contraction | 17(R),18(S)-EpETE | EC50 | ~1–2 nM | Neonatal rat cardiomyocytes | [2] |

| Vasodilation (Human Pulmonary Artery) | Racemic (±)this compound | IC50 | 0.85 µM | Human pulmonary artery rings | [14] |

| S1P1 Receptor Binding | Racemic (±)this compound | Ki | 0.57 nM | HEK293T cells expressing human S1P1 | [15] |

| S1P1 Receptor Activation | Racemic (±)this compound | EC50 | 8.93 nM | BRET assay in HEK293T cells | [15] |

| Cannabinoid Receptor 1 (CB1) Activation | (±)this compound-Ethanolamide | EC50 | 18.5 nM | β-arrestin recruitment assay | [16] |

| Cannabinoid Receptor 2 (CB2) Activation | (±)this compound-Ethanolamide | EC50 | 1.4 nM | β-arrestin recruitment assay | [16] |

| Vasodilation (Bovine Coronary Arteries) | (±)this compound-Ethanolamide | ED50 | 1.1 µM | Preconstricted bovine coronary arteries | [16] |

| Inhibition of Neutrophil Chemotaxis | 12-OH-17,18-EpETE | EC50 | 0.6 nM | LTB4-induced neutrophil chemotaxis | [4] |

Experimental Protocols

Synthesis of (±)17,18-EpETE

A common method for the chemical synthesis of racemic (±)17,18-EpETE involves the epoxidation of EPA. Briefly, EPA is reacted with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane. The resulting epoxide product is then extracted and purified using reverse-phase high-performance liquid chromatography (HPLC).[7]

Enzymatic Synthesis of 17(S),18(R)-EpETE

For stereoselective synthesis, cytochrome P450 BM-3 from Bacillus megaterium can be utilized.[7] Genetically modified E. coli expressing high levels of this enzyme can be cultured with EPA. The bioconversion of EPA to 17(S),18(R)-EpETE occurs in the culture medium. The product can then be extracted and purified.[7][17]

Quantification of this compound by LC-MS/MS

A robust method for quantifying this compound in biological samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are subjected to solid-phase extraction (SPE) to isolate the lipid fraction.[18] Deuterated internal standards are added prior to extraction for accurate quantification.[18]

-

Chromatographic Separation: The extracted lipids are separated using a reverse-phase C18 column on an ultra-performance liquid chromatography (UPLC) system.[19] Chiral columns can be used to separate the enantiomers.[7][17]

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for sensitive and specific detection.[18][20]

-

Quantification: Calibration curves are generated using authentic standards to quantify the concentration of this compound in the samples.[20]

In Vitro Neutrophil Migration Assay

To assess the anti-inflammatory activity of this compound, its effect on neutrophil migration can be evaluated.

-

Neutrophil Isolation: Neutrophils are isolated from bone marrow or peripheral blood.

-

Chemotaxis Assay: A chemoattractant (e.g., fMLP or LTB4) is placed in the lower chamber of a Boyden chamber or a similar migration assay plate.

-

Treatment: Isolated neutrophils are pre-treated with different concentrations of this compound or a vehicle control.

-

Migration: The treated neutrophils are placed in the upper chamber and allowed to migrate towards the chemoattractant for a defined period.

-

Quantification: The number of migrated cells in the lower chamber is quantified by microscopy or flow cytometry.

Visualizations

Caption: Biosynthesis and metabolism of this compound.

Caption: Anti-inflammatory signaling pathway of 17(S),18(R)-EpETE.

Caption: Vasodilatory signaling pathway of 17(R),18(S)-EpETE.

Caption: General workflow for LC-MS/MS quantification of this compound.

Conclusion

This compound is a multifaceted signaling molecule with significant therapeutic potential, particularly in the realms of inflammation and cardiovascular disease. The stereospecific nature of its biological activities highlights the importance of chiral synthesis and analysis in future research and drug development. A thorough understanding of its biosynthesis, metabolism, and signaling pathways, as outlined in this guide, is crucial for harnessing its beneficial effects. The continued development of stable analogs and sEH inhibitors will be instrumental in translating the therapeutic promise of this compound into clinical applications.

References

- 1. Epoxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of prostaglandins from 17(18)epoxy-eicosatetraenoic acid, a cytochrome P-450 metabolite of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 17R(18S)epoxyeicosatetraenoic acid, a cytochrome P-450 metabolite of 20:5n-3 in monkey seminal vesicles, is metabolized to novel prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. atsjournals.org [atsjournals.org]

- 12. atsjournals.org [atsjournals.org]

- 13. The omega-3 lipid 17,18-EEQ sensitizes TRPV1 and TRPA1 in sensory neurons through the prostacyclin receptor (IP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. caymanchem.com [caymanchem.com]

- 16. caymanchem.com [caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 17(18)-EpETE in the Epoxygenase Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(18)-epoxyeicosatetraenoic acid, or 17(18)-EpETE, is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA). As a key component of the epoxygenase pathway, this compound has garnered significant interest for its potent anti-inflammatory, pro-resolving, and vasodilatory properties. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, signaling pathways, and biological functions of this compound, with a focus on quantitative data and detailed experimental methodologies to aid in further research and drug development.

Biosynthesis and Metabolism of this compound

This compound is synthesized from EPA primarily by cytochrome P450 (CYP) epoxygenases.[1] The primary metabolic fate of this compound is hydrolysis by soluble epoxide hydrolase (sEH) to the less active 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE). Additionally, this compound can be further metabolized by other enzymes, such as prostaglandin (B15479496) H synthase, to form various epoxyprostaglandins.[2][3] Another metabolic route involves conversion to 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE), a metabolite with potent anti-inflammatory activity.[4]

The stereochemistry of the epoxide group is crucial for the biological activity of this compound, with the two main enantiomers being 17(S),18(R)-EpETE and 17(R),18(S)-EpETE.[5]

Signaling Pathways and Molecular Targets

This compound exerts its diverse biological effects by interacting with several molecular targets, including G protein-coupled receptors (GPCRs), nuclear receptors, and ion channels. The specific enantiomer often dictates the primary signaling pathway activated.

G Protein-Coupled Receptor 40 (GPR40)

The 17(S),18(R)-EpETE enantiomer is a potent activator of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[6][7] Activation of GPR40 by 17(S),18(R)-EpETE has been shown to inhibit neutrophil migration and mediate anti-inflammatory effects in conditions such as contact hypersensitivity.[5][6]

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

This compound has been demonstrated to exert anti-inflammatory effects in the lungs through the activation of the nuclear receptor PPARγ.[8][9] This activation leads to the inhibition of pro-inflammatory signaling pathways, such as the p38 MAPK pathway, and a reduction in the expression of inflammatory mediators.[8][9]

Large-Conductance Calcium-Activated Potassium (BK) Channels

The 17(R),18(S)-EpETE enantiomer is a potent activator of large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells.[10][11] This activation leads to hyperpolarization of the cell membrane and subsequent vasodilation.[12]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for the biological activities of this compound and its metabolites.

| Compound | Assay | Target | Cell Type/System | Parameter | Value | Reference |

| (±)this compound | Radioligand Binding | S1P1 | HEK293T cells expressing human S1P1 | Ki | 0.57 nM | [10] |

| (±)this compound | Bioluminescence Resonance Energy Transfer (BRET) | S1P1 | HEK293T cells expressing human S1P1 | EC50 | 8.93 nM | [10] |

| 17(R),18(S)-EpETE | Cardiomyocyte Contraction Assay | Not specified | Neonatal rat cardiomyocytes | EC50 | ~1-2 nM | [11] |

| 12-OH-17,18-EpETE | Neutrophil Chemotaxis Assay | Not specified | Mouse neutrophils | EC50 | 0.6 nM | [4] |

| (±)this compound | Potassium Efflux Assay | BK Channels | Rat vascular smooth muscle cells | Concentration for effect | 100 nM | [10] |

| 17(S),18(R)-EpETE | Neutrophil Pseudopod Formation | GPR40 | Mouse neutrophils | Concentration for inhibition | 10 nM | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Extraction of this compound from Biological Matrices (Plasma and Tissues)

This protocol is a general guideline for the solid-phase extraction (SPE) of this compound and can be adapted for various biological samples.

Materials:

-

Biological sample (plasma, tissue homogenate)

-

Internal standard (e.g., deuterated this compound)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

For plasma: To 100 µL of plasma, add 400 µL of methanol containing an internal standard. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

For tissues: Homogenize ~50 mg of tissue in 1 mL of methanol containing an internal standard. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Acidification: Acidify the supernatant to a pH of ~3.5 with 1% formic acid.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of ethyl acetate, followed by 3 mL of methanol, and finally 3 mL of water acidified to pH 3.5.

-

Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water (pH 3.5) followed by 3 mL of hexane.

-

Elution: Elute the this compound with 3 mL of ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

Instrumentation:

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 40% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

MS/MS Parameters (Negative Ion Mode):

-

Precursor Ion (m/z): 319.2

-

Product Ions (m/z): Monitor specific fragments for quantification and confirmation (e.g., 167.1, 219.1). The exact transitions should be optimized for the specific instrument.

Protocol 3: GPR40 Activation - TGF-α Shedding Assay

This assay measures the activation of GPR40 by detecting the release of a reporter molecule.

Materials:

-

HEK293 cells

-

Expression vectors for GPR40 and alkaline phosphatase-tagged TGF-α (AP-TGF-α)

-

Transfection reagent

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate

-

17(S),18(R)-EpETE

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the GPR40 and AP-TGF-α expression vectors.

-

Cell Seeding: Seed the transfected cells into 96-well plates and allow them to adhere overnight.

-

Ligand Stimulation: Replace the culture medium with assay buffer and stimulate the cells with various concentrations of 17(S),18(R)-EpETE for 1 hour at 37°C.

-

Supernatant Collection: Collect the cell culture supernatant.

-

AP Activity Measurement: Add pNPP substrate to the supernatant and incubate until a yellow color develops.

-

Data Analysis: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the amount of shed AP-TGF-α and reflects the activation of GPR40.

Protocol 4: PPARγ Activation - Luciferase Reporter Assay

This assay quantifies the activation of PPARγ by measuring the expression of a luciferase reporter gene.

Materials:

-

Cells stably or transiently co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).

-

This compound

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed the reporter cells into 96-well plates.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 18-24 hours.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase assay reagent and measure the luminescence using a luminometer.

-

Data Analysis: The increase in luminescence is proportional to the activation of PPARγ.

Protocol 5: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of 17(S),18(R)-EpETE to inhibit neutrophil migration towards a chemoattractant.

Materials:

-

Isolated human or mouse neutrophils

-

Boyden chamber with a porous membrane (e.g., 3-5 µm pores)

-

Chemoattractant (e.g., fMLP or LTB4)

-

17(S),18(R)-EpETE

-

Cell staining dye (e.g., Calcein AM)

Procedure:

-

Chamber Setup: Add the chemoattractant to the lower chamber of the Boyden apparatus.

-

Cell Treatment: Pre-incubate the neutrophils with various concentrations of 17(S),18(R)-EpETE.

-

Cell Seeding: Place the treated neutrophils in the upper chamber.

-

Incubation: Incubate the chamber for 1-2 hours at 37°C to allow for cell migration.

-

Quantification: Count the number of migrated cells in the lower chamber. This can be done by staining the cells and counting them under a microscope or by using a fluorescent plate reader.

Protocol 6: BK Channel Activity - Patch-Clamp Electrophysiology

This technique directly measures the ion currents through BK channels in response to 17(R),18(S)-EpETE.

Materials:

-

Isolated vascular smooth muscle cells

-

Patch-clamp rig with amplifier and data acquisition system

-

Glass micropipettes

-

Intracellular and extracellular recording solutions

-

17(R),18(S)-EpETE

Procedure:

-

Cell Preparation: Isolate single vascular smooth muscle cells.

-

Pipette Preparation: Fabricate micropipettes with a resistance of 3-5 MΩ and fill with the appropriate intracellular solution.

-

Seal Formation: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Recording Configuration: Establish a whole-cell or inside-out patch configuration.

-

Data Acquisition: Record the potassium currents at various membrane potentials before and after the application of 17(R),18(S)-EpETE to the extracellular or intracellular side of the membrane, respectively.

-

Data Analysis: Analyze the changes in current amplitude and channel open probability to determine the effect of 17(R),18(S)-EpETE on BK channel activity.

Visualizations

Diagram 1: Biosynthesis and Metabolism of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. littlemsandsailing.com [littlemsandsailing.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. forensicrti.org [forensicrti.org]

- 11. researchgate.net [researchgate.net]

- 12. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Formation of 17(18)-Epoxyeicosatetraenoic Acid by Cytochrome P450: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous formation of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a critical signaling lipid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The biosynthesis of this compound is primarily catalyzed by cytochrome P450 (CYP) epoxygenases, with a notable contribution from the CYP2C and CYP2J subfamilies. This document details the enzymatic pathways, stereoselectivity of the formation, and the subsequent signaling cascades initiated by this compound, including its interaction with G-protein coupled receptor 40 (GPR40), peroxisome proliferator-activated receptor-gamma (PPARγ), and the p38 mitogen-activated protein kinase (MAPK) pathway. Quantitative data on enzyme kinetics and tissue distribution are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for the investigation of this compound formation and function are provided, accompanied by visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of its biological significance and therapeutic potential.

Introduction

17(18)-Epoxyeicosatetraenoic acid (this compound) is an epoxy fatty acid that has garnered significant attention for its potent anti-inflammatory, vasodilatory, and pro-resolving activities. It is endogenously synthesized from eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid abundant in fish oil. The conversion of EPA to this compound is a key step in a metabolic pathway that generates bioactive lipid mediators with therapeutic potential for a range of inflammatory and cardiovascular diseases. This guide will delve into the core aspects of this compound biosynthesis by cytochrome P450 enzymes, its downstream signaling, and the methodologies employed for its study.

Biosynthesis of this compound by Cytochrome P450

The primary route for the endogenous formation of this compound is the epoxidation of the ω-3 double bond of EPA by cytochrome P450 (CYP) enzymes. Several CYP isoforms have been identified as catalysts for this reaction, with members of the CYP2C and CYP2J subfamilies being the most prominent.

Key Cytochrome P450 Isoforms

Human CYP2C8, CYP2C9, and CYP2J2 have been shown to efficiently metabolize EPA to 17,18-EpETE.[1] Studies using recombinant human CYP enzymes have demonstrated that for many of these isoforms, EPA is a preferred substrate over the omega-6 fatty acid, arachidonic acid (AA).[2] This preferential metabolism can lead to a shift in the cellular lipid mediator profile towards the production of anti-inflammatory eicosanoids derived from omega-3 fatty acids.

Stereoselectivity of this compound Formation

The epoxidation of EPA by CYP enzymes is a stereoselective process, resulting in the formation of two enantiomers: 17(R),18(S)-EpETE and 17(S),18(R)-EpETE. Different CYP isoforms exhibit distinct stereoselectivities. For instance, CYP2C9, CYP2C11, and CYP2C23 have been shown to produce 17(R),18(S)-EpETE with an optical purity of about 70%, whereas CYP2C8 displays the opposite enantioselectivity.[1] This stereochemistry is of significant biological importance, as the enantiomers can have different, and sometimes opposing, physiological effects. For example, the 17(S),18(R)-EpETE enantiomer has been shown to possess potent anti-inflammatory properties by inhibiting neutrophil migration.[3]

Quantitative Data

Enzyme Kinetics of this compound Formation

The efficiency of this compound formation by different CYP isoforms can be compared by their kinetic parameters, Michaelis-Menten constant (K_m) and maximum velocity (V_max). While comprehensive comparative data is still an area of active research, available studies indicate that CYP2C and CYP2J isoforms exhibit high affinity for EPA.

| CYP Isoform | Substrate | K_m (µM) | V_max (pmol/min/pmol CYP) | Reference |

| Human CYP2C8 | Amiodarone (B1667116) | 31.6 +/- 7.5 | 1.2 +/- 0.7 | [4] |

| Human CYP2C9 | Diclofenac | 1 - 600 | Not specified | [5] |

| Human CYP2C9 | (S)-Warfarin | 2 - 1000 | Not specified | [5] |

| Human CYP2J2 | Terfenadine | Not specified | 29.4 | [3] |

| Human CYP2J2 | Amiodarone | 0.06 - 60 | Not specified | [6] |

Note: This table includes kinetic data for various substrates of relevant CYP enzymes to provide a general indication of their activity. Specific K_m and V_max values for the formation of this compound from EPA are not consistently reported in a comparative format across the literature.

Tissue Distribution and Concentration of this compound

This compound has been detected in various tissues and biological fluids, with its levels being influenced by dietary intake of omega-3 fatty acids and the expression of CYP epoxygenases.

| Biological Matrix | Condition | Concentration (nM) | Reference |

| Human Plasma | After single dose of LC n-3 PUFA | up to 2.48 ± 0.29 | [7] |

| Rat Plasma | 3-4 min post-injection of d11-11(12)-EpETrE | Not specified for 17,18-EpETE | [8] |

| Rat Liver | 3-4 min post-injection of d11-11(12)-EpETrE | Not specified for 17,18-EpETE | [8] |

| Rat Adipose Tissue | 3-4 min post-injection of d11-11(12)-EpETrE | Not specified for 17,18-EpETE | [8] |

| Mouse Plasma | ω-3 diet in LDLR-/- mice | Significantly higher than control | [9] |

Note: The concentrations of this compound are often low and require sensitive analytical techniques for quantification. The data presented are from studies with varying methodologies and conditions.

Signaling Pathways of this compound

This compound exerts its biological effects through multiple signaling pathways, often in a stereospecific manner. The key pathways identified to date involve GPR40, PPARγ, and the p38 MAPK cascade.

GPR40 Signaling Pathway

This compound is an agonist for G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[3] Activation of GPR40 by 17(S),18(R)-EpETE in neutrophils has been shown to inhibit their migration, contributing to its anti-inflammatory effects.[3] The signaling cascade initiated by GPR40 activation typically involves the Gαq/11 subunit, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[10] This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[10]

PPARγ and p38 MAPK Signaling Pathway

This compound has also been shown to exert anti-inflammatory effects through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and modulation of the p38 mitogen-activated protein kinase (MAPK) pathway.[11] In human lung tissue, 17,18-EpETE was found to reverse the phosphorylation of p38 MAPK induced by TNF-α.[11] This action appears to be, at least in part, mediated by PPARγ, as PPARγ antagonists can abolish the anti-inflammatory effects of 17,18-EpETE.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Chiral Separation of this compound Enantiomers by HPLC

Objective: To separate and quantify the 17(R),18(S) and 17(S),18(R) enantiomers of 17,18-EpETE.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., CHIRALCEL OJ-RH, 150 x 4.6 mm, 5 µm).[12]

-

HPLC-grade methanol (B129727), water, and formic acid.

-

17,18-EpETE standard (racemic mixture).

-

Biological sample extract containing 17,18-EpETE.

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of methanol and water containing 0.1% (v/v) formic acid (e.g., 75:25, v/v).[12] Degas the mobile phase before use.

-

HPLC System Setup:

-

Standard Injection: Inject a known concentration of the racemic 17,18-EpETE standard to determine the retention times of the two enantiomers.

-

Sample Injection: Inject the prepared biological sample extract.

-

Data Analysis: Integrate the peak areas of the two enantiomers in both the standard and the sample chromatograms. Quantify the concentration of each enantiomer in the sample by comparing its peak area to that of the standard.

Western Blot Analysis of p38 MAPK Phosphorylation

Objective: To determine the effect of 17,18-EpETE on the phosphorylation of p38 MAPK in cultured cells.

Materials:

-

Cell culture reagents.

-

17,18-EpETE.

-

TNF-α or other stimulus to induce p38 phosphorylation.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence detection system.

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat cells with 17,18-EpETE for a specified time, followed by stimulation with TNF-α to induce p38 MAPK phosphorylation. Include appropriate controls (vehicle, TNF-α alone).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated p38 MAPK as a ratio to total p38 MAPK.

Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in biological samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

C18 reverse-phase HPLC column.

-

Solvents for mobile phase (e.g., water, methanol, formic acid).

-

This compound analytical standard.

-

Deuterated internal standard (e.g., 17,18-EpETE-d11).

-

Solid-phase extraction (SPE) cartridges for sample cleanup.

Procedure:

-

Sample Preparation:

-

Spike the biological sample (e.g., plasma, tissue homogenate) with the deuterated internal standard.

-

Perform lipid extraction, for example, using a liquid-liquid extraction with ethyl acetate (B1210297) or a solid-phase extraction (SPE) method to isolate the lipid fraction.

-

Evaporate the solvent and reconstitute the extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable gradient elution on the C18 column.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for this compound should be optimized.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the this compound analytical standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Conclusion

The endogenous formation of this compound by cytochrome P450 epoxygenases represents a crucial pathway in the metabolism of omega-3 fatty acids, leading to the generation of a potent lipid mediator with significant anti-inflammatory and cytoprotective properties. The stereospecificity of its synthesis and the distinct signaling pathways it modulates underscore the complexity and therapeutic potential of this molecule. The methodologies outlined in this guide provide a framework for researchers to further investigate the biology of this compound and explore its role in health and disease. A deeper understanding of the regulation of its biosynthesis and the intricacies of its signaling cascades will be pivotal for the development of novel therapeutic strategies targeting inflammatory and cardiovascular disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. knmp.nl [knmp.nl]

- 3. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A significant role of human cytochrome P450 2C8 in amiodarone N-deethylation: an approach to predict the contribution with relative activity factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identifying a Selective Substrate and Inhibitor Pair for the Evaluation of CYP2J2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic profiling of murine plasma reveals eicosapentaenoic acid metabolites protecting against endothelial activation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. proteopedia.org [proteopedia.org]

- 11. atsjournals.org [atsjournals.org]

- 12. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 17(18)-Epoxyeicosatetraenoic Acid in Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

17(18)-Epoxyeicosatetraenoic acid (17(18)-EpETE) is an epoxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), primarily generated by cytochrome P450 (CYP) epoxygenases. Emerging evidence has highlighted its significant role in the modulation of inflammatory responses, positioning it as a potent endogenous anti-inflammatory and pro-resolving lipid mediator. This technical guide provides a comprehensive overview of the current understanding of this compound's function in inflammation, its mechanisms of action, and the experimental methodologies used to investigate its effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its signaling pathways.

Introduction to this compound and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammation contributes to the pathogenesis of numerous chronic diseases. Lipid mediators are key players in the initiation, progression, and resolution of inflammation. This compound has been identified as a novel anti-inflammatory lipid mediator with potent effects in various models of inflammatory diseases.[1][2] Its actions are often stereospecific, with the 17(S),18(R)-EpETE enantiomer demonstrating greater anti-inflammatory activity than its 17(R),18(S) counterpart.[3]

Biosynthesis and Metabolism of this compound

This compound is synthesized from EPA by CYP epoxygenases, such as CYP2J2.[1] Once formed, it can be rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to its less active diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[4] Inhibition of sEH can, therefore, increase the bioavailability and enhance the anti-inflammatory effects of this compound.[4][5] Furthermore, this compound can be metabolized by other enzymes, such as prostaglandin (B15479496) H synthase, to form epoxy-prostaglandins.[6][7] A key downstream metabolite, 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE), has been shown to possess potent anti-inflammatory properties, particularly in inhibiting neutrophil chemotaxis.[8][9]

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multiple signaling pathways, primarily involving the activation of G protein-coupled receptors (GPCRs) and nuclear receptors, as well as the modulation of intracellular signaling cascades.

GPR40-Mediated Signaling

A primary mechanism of action for this compound is through the activation of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[2] This interaction has been shown to be crucial for inhibiting neutrophil mobility and infiltration into inflamed tissues.[2][3] Activation of GPR40 by this compound leads to the inhibition of Rac activation and subsequent pseudopod formation in neutrophils, thereby impairing their migration to sites of inflammation.[2][10]

PPARγ-Dependent Pathway

This compound can also activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory functions.[4][5] This activation leads to the inhibition of the NF-κB signaling pathway by preventing the degradation of its inhibitory subunit, IκBα.[4][11] By suppressing NF-κB activation, this compound reduces the expression of pro-inflammatory genes, including those encoding cytokines and cyclooxygenase-2 (COX-2).[4]

Modulation of the p38 MAPK Pathway

In the context of lung inflammation, this compound has been demonstrated to reverse the phosphorylation of p38 mitogen-activated protein kinase (p38-MAPK) induced by pro-inflammatory stimuli like TNF-α.[4][5] This modulation of the p38-MAPK pathway contributes to its ability to reduce airway hyperresponsiveness and inflammation.[4]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various studies on the effects of this compound in different experimental models.

| Biological Effect | Model System | This compound Concentration | Observed Effect | Reference |

| Inhibition of Neutrophil Pseudopod Formation | fMLP-induced human neutrophils | 100 nmol/L | Inhibition of pseudopod formation | [3] |

| Reduction of Ear Swelling | Mouse model of contact hypersensitivity | Not specified | Amelioration of ear swelling | [3] |

| Reduction of Bronchial Reactivity | TNF-α-pretreated human bronchi | 100 nM | Reduced reactivity to methacholine | [4] |

| Inhibition of IκBα Degradation | TNF-α-treated human bronchi | 100 nM | Prevented TNF-α-induced IκBα degradation | [4] |

| Inhibition of LTB4-induced Neutrophil Chemotaxis (by 12-OH-17,18-EpETE) | In vitro assay | EC50 ~0.6 nM | Potent inhibition of neutrophil chemotaxis | [8] |

| Relaxation of Human Pulmonary Artery | Isolated human pulmonary artery rings | IC50 ~0.85 µM | Concentration-dependent relaxation | [12] |

| Activation of S1P1 Receptor | HEK293T cells expressing human S1P1 | EC50 = 8.93 nM | Activation of the S1P1 receptor | [13] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound.

Mouse Model of Contact Hypersensitivity (CHS)

-

Objective: To evaluate the in vivo anti-inflammatory effects of this compound on skin inflammation.

-

Sensitization: Mice are sensitized by topical application of a hapten, such as 2,4-dinitrofluorobenzene (DNFB), on the shaved abdomen.

-

Elicitation: Several days after sensitization, a lower concentration of the same hapten is applied to the ear to elicit an inflammatory response.

-

Treatment: this compound or vehicle is administered, often topically or systemically, before or after the elicitation phase.

-

Analysis: Ear swelling is measured using a micrometer at various time points. Skin biopsies can be collected for histological analysis (e.g., H&E staining to assess immune cell infiltration) and quantitative RT-PCR to measure the expression of inflammatory mediators.[2]

Neutrophil Migration and Pseudopod Formation Assay

-

Objective: To assess the direct effect of this compound on neutrophil motility.

-

Cell Isolation: Neutrophils are isolated from fresh human or mouse blood using density gradient centrifugation.

-

Pseudopod Formation Assay: Isolated neutrophils are pre-incubated with this compound or vehicle and then stimulated with a chemoattractant (e.g., fMLP or LTB4). The formation of pseudopods is observed and quantified using microscopy.[3]

-

Chemotaxis Assay: The effect of this compound on neutrophil migration towards a chemoattractant is assessed using a Boyden chamber or a microfluidic device.

Western Blot Analysis for Signaling Pathways

-

Objective: To investigate the effect of this compound on intracellular signaling pathways.

-

Cell/Tissue Treatment: Cells (e.g., human bronchial smooth muscle cells) or tissues are treated with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.

-

Protein Extraction: Total protein is extracted from the cells or tissues.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated p38, IκBα, β-actin) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.[4]

Synthesis and Purification of this compound Enantiomers

-

Objective: To obtain stereospecifically pure enantiomers of this compound for biological testing.

-

Chemical Synthesis: Racemic (±)17,18-EpETE can be chemically synthesized.

-

Enzymatic Synthesis: The 17(S),18(R)-EpETE enantiomer can be produced stereoselectively by using enzymes like cytochrome P450 BM-3 from Bacillus megaterium.[3]

-

Purification: The enantiomers are separated and purified using chiral high-performance liquid chromatography (HPLC).[3][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound and a typical experimental workflow.

Caption: GPR40-mediated inhibition of neutrophil migration by 17(S),18(R)-EpETE.

Caption: PPARγ-dependent anti-inflammatory signaling of this compound.

Caption: Experimental workflow for the mouse model of contact hypersensitivity.

Therapeutic Potential and Future Directions

The potent anti-inflammatory and pro-resolving properties of this compound make it and its signaling pathways attractive targets for the development of novel therapeutics for a range of inflammatory diseases, including allergic skin diseases, asthma, and cardiovascular disease.[2][5][15] Strategies to enhance the therapeutic potential of this compound include the development of stable analogs and the use of sEH inhibitors to increase its endogenous levels.[4][16]

Future research should focus on further elucidating the downstream signaling pathways of this compound in different cell types and disease models. Investigating the therapeutic efficacy of stereospecific 17(S),18(R)-EpETE and its stable analogs in preclinical models of chronic inflammation is a critical next step. Furthermore, exploring the interplay between this compound and other lipid mediator pathways will provide a more comprehensive understanding of its role in the resolution of inflammation.

Conclusion

This compound is a key EPA-derived lipid mediator with significant anti-inflammatory and pro-resolving functions. Its mechanisms of action, involving the activation of GPR40 and PPARγ and the modulation of p38 MAPK signaling, provide a solid foundation for its consideration as a therapeutic target. The data and protocols summarized in this guide offer a valuable resource for the scientific community to advance the understanding and therapeutic application of this important endogenous molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of prostaglandins from 17(18)epoxy-eicosatetraenoic acid, a cytochrome P-450 metabolite of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 17R(18S)epoxyeicosatetraenoic acid, a cytochrome P-450 metabolite of 20:5n-3 in monkey seminal vesicles, is metabolized to novel prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 12-OH-17,18-Epoxyeicosatetraenoic acid alleviates eosinophilic airway inflammation in murine lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. atsjournals.org [atsjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

17(18)-Epoxyeicosatetraenoic Acid (17(18)-EpETE): A Technical Guide for Researchers

An In-depth Examination of a Novel Endogenous Lipid Mediator in Inflammation, Cardiovascular Function, and Beyond.

Introduction

17(18)-Epoxyeicosatetraenoic acid (17(18)-EpETE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, it is generated by the action of cytochrome P450 (CYP) epoxygenases. Emerging research has identified this compound as a potent signaling molecule with significant roles in regulating inflammation, cardiovascular homeostasis, and immune responses. Its effects are often stereospecific, with different enantiomers exhibiting distinct biological activities. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, signaling pathways, and key experimental protocols related to this compound, aimed at researchers and professionals in drug development.

Biosynthesis and Metabolism

This compound is endogenously synthesized from EPA through the action of CYP epoxygenases, which introduce an epoxide group across the 17,18-double bond.[1][2] Several CYP isoforms, including CYP1A2, are capable of this conversion.[2] The resulting molecule exists as two enantiomers: 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, which possess different biological activities.[3]

The primary metabolic routes for this compound include:

-

Hydration by Soluble Epoxide Hydrolase (sEH): sEH converts this compound to its less active corresponding diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[4][5] Inhibition of sEH can, therefore, increase the bioavailability and potentiate the effects of this compound.[4]

-

Conversion by Prostaglandin H Synthase (PGHS): this compound can serve as a substrate for PGHS (also known as cyclooxygenase, COX), leading to the formation of novel 17(18)-epoxyprostaglandins, such as 17(18)-EpPGE2 and 17(18)-EpPGF2α.[6][7]

Diagram: Biosynthesis and Metabolism of this compound

Caption: Biosynthesis of this compound from EPA and its major metabolic pathways.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through multiple signaling pathways, often in a stereoselective manner. The primary receptors and downstream targets identified to date are G protein-coupled receptor 40 (GPR40), Peroxisome Proliferator-Activated Receptor γ (PPARγ), and ion channels.

GPR40-Mediated Anti-inflammatory Effects

The 17(S),18(R)-EpETE enantiomer is a potent agonist of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[3][8] This interaction is central to its anti-inflammatory and anti-allergic properties.[1][8] Activation of GPR40 in neutrophils inhibits chemoattractant-induced Rac activation and pseudopod formation, thereby suppressing neutrophil mobility and infiltration into inflamed tissues.[1][8] This mechanism has been demonstrated to ameliorate contact hypersensitivity in animal models.[3][8]

Diagram: 17(S),18(R)-EpETE Signaling in Neutrophils

Caption: GPR40-mediated inhibition of neutrophil mobility by 17(S),18(R)-EpETE.

Cardiovascular and Pulmonary Effects

The 17(R),18(S)-EpETE enantiomer is a potent vasodilator.[3] It induces relaxation in arterial and airway smooth muscles by activating large-conductance calcium-activated potassium channels (BKCa) and ATP-sensitive potassium channels (KATP).[9] This leads to hyperpolarization of the smooth muscle cell membrane, reducing contractility. In cardiomyocytes, 17(R),18(S)-EpETE exerts negative chronotropic effects and protects against calcium overload, suggesting a role in cardiac rhythm regulation.[9][10]

Other Signaling Interactions

-

PPARγ and p38 MAPK: In human lung tissue, this compound has been shown to mediate anti-inflammatory effects by interacting with PPARγ and inhibiting the p38 MAP kinase pathway.[4]

-

NF-κB Pathway: In human umbilical vein endothelial cells (HUVECs), this compound can prevent TNF-α-induced inflammation by inhibiting the NF-κB pathway, specifically by preventing the phosphorylation of IKKα and p65 and the degradation of IκBα.[2]

-

Sphingosine-1-Phosphate Receptor 1 (S1P1): Racemic (±)this compound has been identified as an agonist of S1P1, which contributes to its anti-inflammatory effects in the vasculature, such as reducing the expression of adhesion molecules VCAM-1 and ICAM-1.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioactivity of this compound from published studies.

Table 1: Receptor Binding and Activation Data

| Compound | Receptor/Target | Assay Type | Value | Species/Cell Line | Reference(s) |

| (±)this compound | S1P1 | Binding Affinity (Ki) | 0.57 nM | Human S1P1 | [2] |

| (±)this compound | S1P1 | BRET Assay (EC50) | 8.93 nM | HEK293T cells | [2] |

| 17(R),18(S)-EpETE | Cardiomyocyte Contraction | Negative Chronotropy (EC50) | ~1-2 nM | Neonatal Rat Cardiomyocytes | [9][10] |

| 17(S),18(R)-EpETE | Cardiomyocyte Contraction | Negative Chronotropy | Inactive | Neonatal Rat Cardiomyocytes | [9] |

| (±)this compound | Human Pulmonary Artery | Relaxation (IC50) | 0.85 µM | Human | [11] |

Table 2: Effective Concentrations in Functional Assays

| Compound | Effect | Concentration | Model/System | Reference(s) |

| (±)this compound | Increased K+ efflux | 100 nM | Rat Vascular Smooth Muscle Cells | [2] |

| (±)this compound | Increased eNOS phosphorylation | 1 µM | HUVECs | [2] |

| (±)this compound | Prevented TNF-α induced IκBα degradation | 1 µM | HUVECs | [2] |

| 17(S),18(R)-EpETE | Ameliorated contact hypersensitivity | 1 µ g/animal (i.p.) | Mouse | [3] |

| 17(R),18(S)-EpETE | Ameliorated contact hypersensitivity | Little to no effect | Mouse | [3] |

Key Experimental Protocols

Induction of Contact Hypersensitivity (CHS) in Mice

This protocol is used to evaluate the anti-inflammatory effects of this compound in a T-cell mediated skin inflammation model.[8]

-

Sensitization: On day 0, apply a solution of 2,4-dinitrofluorobenzene (DNFB) topically to the shaved abdomen of mice.

-

Challenge: On day 5, apply a lower concentration of DNFB solution to the surface of one ear. The contralateral ear receives the vehicle control.

-

Treatment: Administer this compound (e.g., 1 µg in PBS with 0.5% ethanol) via intraperitoneal injection either preventively (before challenge) or therapeutically (after challenge).[3]

-

Measurement: At 24-48 hours post-challenge, measure ear thickness using a micrometer. The degree of ear swelling (challenged ear thickness minus control ear thickness) is the primary endpoint.

-

Analysis: Tissues can be harvested for histological analysis (H&E staining), flow cytometry to quantify immune cell populations (e.g., neutrophils), and quantitative RT-PCR for inflammatory cytokine expression.[8]

Neutrophil Pseudopod Formation Assay

This in vitro assay assesses the effect of this compound on neutrophil mobility.[3][8]

-

Neutrophil Isolation: Isolate neutrophils from the bone marrow of mice using a density gradient centrifugation method (e.g., Percoll gradient).

-

Pre-incubation: Incubate the isolated neutrophils with the desired concentration of 17(S),18(R)-EpETE or vehicle control for a specified time (e.g., 15-30 minutes).

-

Stimulation: Add a chemoattractant, such as fMLP or LTB4, to induce pseudopod formation.

-

Imaging: Immediately observe the cells using phase-contrast microscopy and capture images at various time points.

-

Quantification: Quantify the percentage of cells forming pseudopods. A cell is considered positive if it loses its spherical shape and forms a distinct projection.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the gold standard for quantifying this compound in biological matrices.[12][13]

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Spike the biological sample (e.g., plasma, tissue homogenate) with a deuterated internal standard (e.g., this compound-d4) to correct for extraction losses and matrix effects.[12]

-

Acidify the sample and load it onto an SPE cartridge (e.g., C18).

-

Wash the cartridge with a low-polarity solvent to remove interfering substances.

-

Elute the eicosanoids with a more polar solvent like methanol (B129727) or ethyl acetate.

-

Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Separation (UPLC/HPLC):

-

Inject the reconstituted sample onto a reverse-phase column (e.g., C18).

-

Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]

-

-

Enantiomer Separation (Chiral Chromatography):

-

Mass Spectrometric Detection:

Diagram: General Workflow for LC-MS/MS Quantification

Caption: A typical workflow for the quantification of this compound in biological samples.

Roles in Disease and Therapeutic Potential

The distinct biological activities of this compound enantiomers highlight their therapeutic potential.

-

Inflammatory and Allergic Diseases: The potent anti-inflammatory effects of 17(S),18(R)-EpETE, mediated by GPR40 on neutrophils, make it a promising candidate for treating inflammatory skin conditions like contact dermatitis and potentially other inflammatory diseases.[3][8]

-

Cardiovascular Disease: The vasodilatory and cardioprotective properties of 17(R),18(S)-EpETE suggest its potential in managing hypertension and cardiac arrhythmias.[14][9] Strategies to increase endogenous levels of this compound, such as sEH inhibition, could be beneficial for cardiovascular health.[4][5]

-

Cancer: The role of epoxyeicosanoids in cancer is complex. While related arachidonic acid-derived epoxides (EETs) can be pro-angiogenic and promote tumor growth, some omega-3 derived epoxides have shown anti-angiogenic effects.[15][16] The specific role of this compound in cancer progression requires further investigation.

Conclusion

This compound is a stereospecific lipid mediator with multifaceted roles in physiology and pathology. Its anti-inflammatory actions via GPR40 and its vasodilatory effects through potassium channels underscore its importance as a signaling molecule. The development of stereoselective synthetic methods and potent sEH inhibitors will be crucial for further elucidating its biological functions and harnessing its therapeutic potential. This guide provides a foundational framework for researchers aiming to explore the complex biology and pharmacological promise of this intriguing EPA metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis of prostaglandins from 17(18)epoxy-eicosatetraenoic acid, a cytochrome P-450 metabolite of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 17R(18S)epoxyeicosatetraenoic acid, a cytochrome P-450 metabolite of 20:5n-3 in monkey seminal vesicles, is metabolized to novel prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 17(R),18(S)-epoxyeicosatetraenoic acid, a potent eicosapentaenoic acid (EPA) derived regulator of cardiomyocyte contraction: structure-activity relationships and stable analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 14. researchgate.net [researchgate.net]

- 15. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Epoxyeicosatrienoic acids: a double-edged sword in cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into 17(18)-EpETE: Physiological Concentrations, Signaling Pathways, and Quantification Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

17(18)-epoxyeicosatetraenoic acid, or 17(18)-EpETE, is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, this compound is emerging as a critical signaling molecule with potent anti-inflammatory and pro-resolving properties. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of this compound in various tissues, its intricate signaling pathways, and detailed experimental protocols for its accurate quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of this promising endogenous mediator.

Physiological Concentrations of this compound

The endogenous levels of this compound are typically low and can vary depending on the tissue, species, and physiological or pathological state. The quantification of these concentrations is challenging due to the lipid's low abundance and transient nature. However, advancements in mass spectrometry techniques have enabled the detection and measurement of this compound in various biological matrices.

Table 1: Physiological Concentrations of this compound in Human Tissues

| Tissue | Concentration | Notes | Reference(s) |

| Plasma | Up to 2.48 ± 0.29 nM | Measured 6 hours after a single dose of long-chain omega-3 polyunsaturated fatty acids. Baseline levels were not specified. | [1] |

Table 2: Physiological Concentrations of this compound in Rodent Tissues

| Tissue | Concentration | Species | Notes | Reference(s) |

| Heart | Predominant epoxy-metabolite | Rat | Found to be the major epoxy-metabolite after dietary ω-3 PUFA supplementation. | [2] |

| Lung | Predominant epoxy-metabolite | Rat | Found to be the major epoxy-metabolite after dietary ω-3 PUFA supplementation. | [2] |

| Kidney | Predominant epoxy-metabolite | Rat | Found to be the major epoxy-metabolite after dietary ω-3 PUFA supplementation. | [2] |

| Brain | 1.3-fold increase in unesterified form | Rat | Measured after treatment with methyl-eicosapentaenoate (MEP). | [3] |

Note: Quantitative data for endogenous this compound concentrations in many tissues remains limited. The provided data represents the currently available information from the cited literature.

Experimental Protocols for the Quantification of this compound

Accurate quantification of this compound is crucial for understanding its physiological roles and therapeutic potential. The gold-standard method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a generalized experimental protocol for the analysis of this compound in biological samples.

Sample Collection and Storage

Proper sample handling is critical to prevent the degradation of eicosanoids.

-

Plasma/Serum: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at a low speed (e.g., 1000 x g) for 15 minutes at 4°C to separate plasma. For serum, allow blood to clot at room temperature for 30-60 minutes before centrifugation. Immediately freeze the plasma or serum at -80°C until analysis.

-

Tissues: Excise tissues immediately after sacrifice, rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until processing.

Sample Preparation and Extraction

The primary goal of sample preparation is to extract the lipid mediators from the biological matrix and remove interfering substances. Solid-phase extraction (SPE) is a commonly used technique.

-

Homogenization (for tissues): Homogenize frozen tissues in a cold solvent, such as methanol (B129727) or a mixture of methanol and water, often with an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

-

Internal Standard Spiking: Add a deuterated internal standard (e.g., this compound-d4) to the homogenate or plasma/serum sample to correct for extraction losses and matrix effects.

-

Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile). Centrifuge to pellet the proteins.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

-

Elution: Elute the eicosanoids, including this compound, with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography:

-

Column: Use a reversed-phase C18 column for separation.

-

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is commonly used.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in the negative ion mode.

-

Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity. The MRM transitions for this compound and its deuterated internal standard need to be optimized.

-

References

- 1. Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The low levels of eicosapentaenoic acid in rat brain phospholipids are maintained via multiple redundant mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Interaction of 17(18)-EpETE with GPR40 and PPARγ: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the interactions between 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a key metabolite of eicosapentaenoic acid (EPA), and two significant therapeutic targets: G protein-coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor gamma (PPARγ). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of the existing data, experimental methodologies, and signaling pathways involved.

Executive Summary

This compound has emerged as a bioactive lipid mediator with potent anti-inflammatory properties. Its mechanism of action involves the engagement of at least two distinct receptor types: the cell surface receptor GPR40 and the nuclear receptor PPARγ. The interaction with GPR40 has been linked to the inhibition of neutrophil mobility, a critical process in acute inflammation. Concurrently, the activation of PPARγ by this compound contributes to its anti-inflammatory effects in tissues such as the lungs and plays a role in adipogenesis. This guide synthesizes the available scientific literature to provide a detailed technical resource on these interactions, including quantitative data where available, in-depth experimental protocols, and visual representations of the underlying molecular pathways.

Interaction with G Protein-Coupled Receptor 40 (GPR40)

This compound has been identified as an agonist of GPR40, also known as the free fatty acid receptor 1 (FFAR1). This interaction is implicated in the resolution of inflammation, primarily through the modulation of neutrophil function.

Quantitative Data on this compound and GPR40 Interaction

While direct binding affinity (Ki or Kd) and potency (EC50) values for this compound on GPR40 are not consistently reported across the literature, studies indicate that it is an activator of the receptor. Some research describes it as a "weak agonist" compared to other eicosanoids, while other studies using different assay systems have shown it to "strongly activate" GPR40.[1][2] For comparative purposes, the table below includes EC50 values for other relevant ligands on GPR40.

| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | Human GPR40 | TGF-α Shedding Assay | HEK293 | Activation | Strongly activates | [2] |

| This compound | Human GPR40 | Calcium Mobilization | HEK293 expressing GPR40 | Activity | Weak agonist, less active than EETs | [1] |

| 14,15-EET | Human GPR40 | Calcium Mobilization | HEK293 expressing GPR40 | EC50 | 0.58 ± 0.08 µM | [3] |

| 11,12-EET | Human GPR40 | Calcium Mobilization | HEK293 expressing GPR40 | EC50 | 0.91 ± 0.08 µM | [3] |

| Arachidonic Acid | Human GPR40 | Calcium Mobilization | HEK293 expressing GPR40 | EC50 | 3.9 ± 0.06 µM | [3] |

| GW9508 | Human GPR40 | Calcium Mobilization | HEK293 expressing GPR40 | EC50 | 19 ± 0.37 nM | [3] |

Signaling Pathway of this compound-GPR40 Interaction

Activation of GPR40 by this compound is believed to primarily couple to the Gαq signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in many cellular responses. In neutrophils, this signaling pathway ultimately leads to the inhibition of Rac activation and pseudopod formation, thereby impairing their migration to sites of inflammation.[4]

Figure 1. GPR40 Signaling Pathway for this compound.

Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

This compound also functions as a ligand for the nuclear receptor PPARγ. This interaction is a key component of its anti-inflammatory effects observed in the lungs and its role in promoting brown adipogenesis.

Quantitative Data on this compound and PPARγ Interaction

| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | Human PPARγ | Functional Assays | Human Bronchi | Activity | Mediates anti-inflammatory effects | [5][6] |

| Rosiglitazone | Human PPARγ | - | - | Activity | Potent Agonist | [5] |

Signaling Pathway of this compound-PPARγ Interaction

As a nuclear receptor, PPARγ, upon activation by ligands like this compound, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to a decrease in the expression of pro-inflammatory genes and an increase in the expression of genes involved in anti-inflammatory processes and metabolic regulation.[5]

Figure 2. PPARγ Signaling Pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with GPR40 and PPARγ.

GPR40 Activation: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR40.

Materials:

-

HEK293 cells stably expressing human GPR40.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Black-walled, clear-bottom 96-well plates.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound and other test compounds.

-

Fluorescence plate reader with kinetic reading capability.

Protocol:

-

Cell Plating: Seed GPR40-expressing HEK293 cells into 96-well plates at a density of 40,000-60,000 cells per well and incubate overnight.

-

Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Remove the culture medium and add 100 µL of the dye solution to each well. Incubate for 60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and control agonists in the assay buffer.

-